![molecular formula C8H10N2O2S B3022915 Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate CAS No. 90007-36-6](/img/structure/B3022915.png)
Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate
Overview
Description
“Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S . It is used in laboratory chemicals .
Physical And Chemical Properties Analysis
“Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” is a solid compound . It has a molecular weight of 184.22 . The boiling point is approximately 300.3±15.0 C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Imidazo Derivatives Formation : The N3-isomer forms imidazo[1,2-a]pyrimidinones with ammonia and primary amines. Depending on reaction conditions, it can yield either amidoximes or imidazo[1,2-a]pyrimidinones with hydroxylamine .
Neuroprotection and Anti-Inflammatory Research
- Triazole-Pyrimidine Hybrid : Researchers explore the neuroprotective and anti-inflammatory effects of triazole-pyrimidine hybrids. Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate could be a promising candidate in this context .
Spectroscopic Studies
- Molecular Structure Investigations : Spectral studies examine the molecular structure of related 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines. These investigations provide insights into their electronic properties and potential applications .
Green Chemistry and Sustainable Synthesis
- Ultrasound-Assisted Synthesis : Researchers explore efficient synthetic routes for related compounds. For instance, 3,4-dihydropyrimidin-2-ones can be synthesized catalytically using NH2SO3H under ultrasound irradiation .
Chemical Transformations and Derivatives
- Nucleophilic and Electrophilic Reactions : The methyl esters of isomeric pyrimidinyloxy acetic acids undergo various reactions, including hydrolysis, hydrazinolysis, ammonolysis, reduction, bromination, and nitration. These transformations yield diverse derivatives with potential applications .
Safety and Hazards
Future Directions
The future directions for “Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
Target of Action
Similar compounds have been observed to target the respiratory system .
Mode of Action
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been observed to have neuroprotective and anti-neuroinflammatory effects .
properties
IUPAC Name |
methyl 6-methyl-2-methylsulfanylpyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWTOFSFHDFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406352 | |
Record name | methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | |
CAS RN |
90007-36-6 | |
Record name | methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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